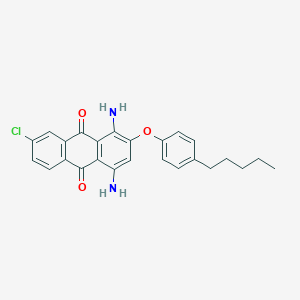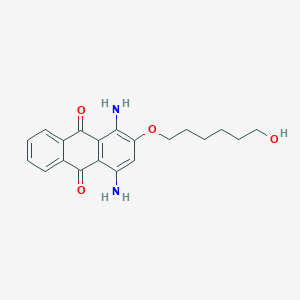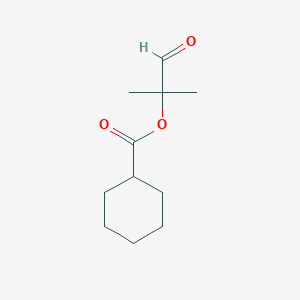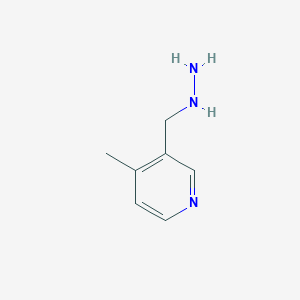
3-(Hydrazineylmethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazineylmethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N This particular compound is characterized by the presence of a hydrazineylmethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazineylmethyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with hydrazine. One common method is the nucleophilic substitution reaction where 4-methylpyridine is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
3-(Hydrazineylmethyl)-4-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazineylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazineylmethyl group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Hydrazineylmethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Hydrazineylmethyl)-4-methylpyridine involves its interaction with various molecular targets. The hydrazineylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
3-(Hydrazineylmethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the hydrazineylmethyl group.
3-(Methylhydrazino)pyridine: Has a methyl group attached to the hydrazine nitrogen.
Uniqueness
3-(Hydrazineylmethyl)-4-methylpyridine is unique due to the presence of both the hydrazineylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(4-methylpyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-2-3-9-4-7(6)5-10-8/h2-4,10H,5,8H2,1H3 |
InChIキー |
LFHZRIMCJAAFRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


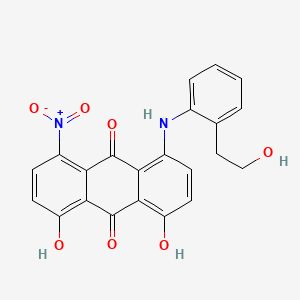
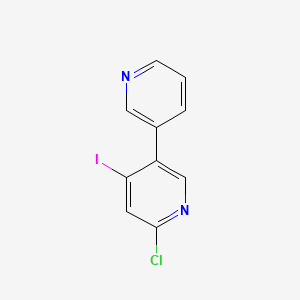
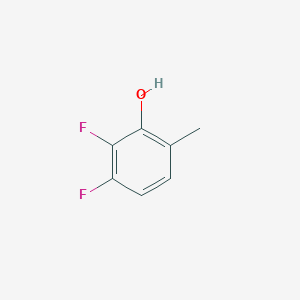
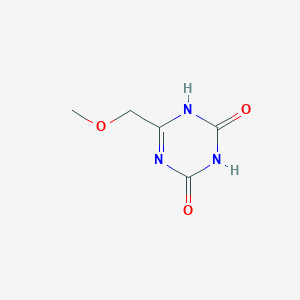
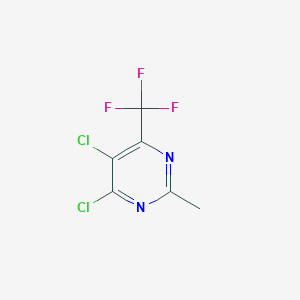

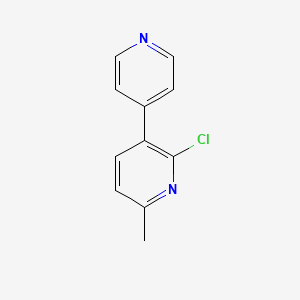
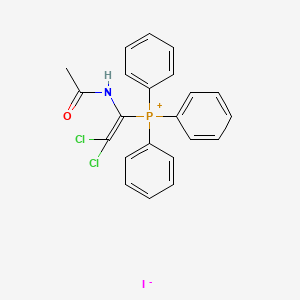
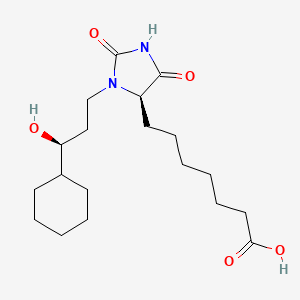
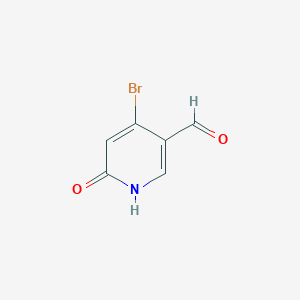
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
